molecular formula C8H18N2O B078953 1-(2-Ethoxyethyl)piperazine CAS No. 13484-38-3

1-(2-Ethoxyethyl)piperazine

Cat. No. B078953
CAS RN: 13484-38-3
M. Wt: 158.24 g/mol
InChI Key: TXQLUKMSYDOGDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(2-Ethoxyethyl)piperazine, involves strategic modifications to the piperazine nucleus to enhance its medicinal potential. The literature highlights various synthetic approaches to modify the piperazine scaffold, aiming at improving its pharmacological profile while maintaining or enhancing the inherent biological activity of the parent compound (Girase et al., 2020).

Molecular Structure Analysis

The molecular structure of 1-(2-Ethoxyethyl)piperazine, like other piperazine derivatives, plays a crucial role in determining its pharmacological properties. Structural modifications, particularly at the N-1 and N-4 positions of the piperazine ring, have been shown to significantly impact the compound's biological activity and pharmacokinetics (Chaudhary et al., 2023).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-dealkylation, oxidation, and reduction, which can influence their pharmacological effects and metabolic pathways. The formation of 1-aryl-piperazine metabolites through N-dealkylation has been discussed, highlighting the complex interplay between chemical structure and biological activity (Caccia, 2007).

Safety And Hazards

1-(2-Ethoxyethyl)piperazine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-(2-ethoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-11-8-7-10-5-3-9-4-6-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQLUKMSYDOGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370415
Record name 1-(2-Ethoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyethyl)piperazine

CAS RN

13484-38-3
Record name 1-(2-Ethoxyethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13484-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Ethoxyethyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound was prepared from formylpiperazine and 2-bromoethyl ethyl ether in the same manner as in Preparation Example 1(5) to (7). 1H NMR(CDCl3, δ ppm): 1.19(3H, t), 2.46-2.49(2H, m), 2.55-2.61(4H, m), 2.88-2.92(4H, m), 3.45-3.59(4H, m)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Z Polívka, J Holubek, E Svátek, J Metyš… - Collection of …, 1984 - cccc.uochb.cas.cz
The synthesis of 2,9-dibromo-4-(2-chlorophenyl)-6H-thieno[3,2-f]-1,2,4-triazolo[4,3-a]-1,4,diazepine (XX) has been carried out. The substitution reactions of XX with 1-(2-methoxyethyl) …
Number of citations: 31 cccc.uochb.cas.cz
V Valenta, Z Prošek, J Metyšová… - Collection of …, 1985 - cccc.uochb.cas.cz
The title compounds Iab-Viab were prepared by substitution reactions of 2,11-dichloro- and 2,10-dichloro-10,11-dihydrodibenzo[b,f]thiepin with 1-(2-methoxyethyl)piperazine, 1-(3-…
Number of citations: 1 cccc.uochb.cas.cz
V Bártl, K Šindelář, V Valenta, J Holubek… - Collection of …, 1984 - cccc.uochb.cas.cz
Reactions of 2-chloro- and 2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ol with 2-bromoethanol in the presence of sulfuric acid in boiling benzene afforded the 2-bromoethyl ethers VIa …
Number of citations: 1 cccc.uochb.cas.cz
Z Polívka, M Ryska, J Holubek, E Svátek… - Collection of …, 1983 - cccc.uochb.cas.cz
1-Bromo derivatives XIIa and XIIb were prepared by bromination of 8-chloro-6-phenyl-4H-s-triazolo[4,3-a]-1,4-benzodiazepine (XIa) and its 6-(2-chlorophenyl) analogue XIb with …
Number of citations: 3 cccc.uochb.cas.cz
DC Kriesel, O Gisvold - Journal of Pharmaceutical Sciences, 1967 - Wiley Online Library
The synthesis and pharmacological screening of some N, N'‐disubstituted piperazino‐norpethidines is described. Certain members were prepared by N‐alkylating nor‐pethidine, while …
Number of citations: 1 onlinelibrary.wiley.com
V Valenta, K Šindelář, J Holubek… - Collection of …, 1990 - cccc.uochb.cas.cz
The title compounds VI-XXIII were prepared by heating ethyl (2-oxo-1-pyrrolidinyl)acetate (II) with a series of N-monosubstituted piperazines. The propionamides XXVI and XXX were …
Number of citations: 8 cccc.uochb.cas.cz
F Fiorino, B Severino, F De Angelis… - Die Pharmazie-An …, 2009 - ingentaconnect.com
A series of 4-substituted piperazine derivatives bearing a norbornene nucleus have been prepared and their affinity for serotonin 5-HT1A, 5-HT2A and 5-HT2C receptors has been …
Number of citations: 12 www.ingentaconnect.com
F Fiorino, B Severino, E Magli, E Perissutti… - European journal of …, 2012 - Elsevier
N′-cyanopicolinamidine derivatives, linked to an arylpiperazine moiety, were prepared and their affinity to serotonin 5-HT 1A , 5-HT 2A and 5-HT 2C receptors were evaluated. The …
Number of citations: 13 www.sciencedirect.com
D Fattori, M Porcelloni, P D'Andrea… - Journal of medicinal …, 2010 - ACS Publications
As part of a project aimed at the identification of a series of small, orally available antagonists for the hNK 2 receptor, starting from one of our capped dipeptide libraries, we succeeded …
Number of citations: 13 pubs.acs.org
LGLGGLL GGGGLGLSS - academia.edu
(57) Abstract: This invention relates to substituted pyrido (3, 2-d) pyrimidine derivatives, their pharmaceutically acceptable salts, N-oxides, solvates, pro-drugs and enantiomers, …
Number of citations: 0 www.academia.edu

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